molecular formula C22H16N2O6 B342300 2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate

2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate

Cat. No.: B342300
M. Wt: 404.4 g/mol
InChI Key: LGZWIPMNDYXXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzoylamino group, a benzoic acid moiety, and a nitro-phenyl-oxo-ethyl ester group

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate

InChI

InChI=1S/C22H16N2O6/c25-20(16-9-6-10-17(13-16)24(28)29)14-30-22(27)18-11-4-5-12-19(18)23-21(26)15-7-2-1-3-8-15/h1-13H,14H2,(H,23,26)

InChI Key

LGZWIPMNDYXXPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoylamino Group: This step involves the reaction of benzoic acid with benzoyl chloride in the presence of a base such as pyridine to form benzoylamino-benzoic acid.

    Esterification: The benzoylamino-benzoic acid is then esterified with 2-(3-nitro-phenyl)-2-oxo-ethyl alcohol in the presence of a catalyst such as sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 2-Benzoylamino-benzoic acid 2-(3-amino-phenyl)-2-oxo-ethyl ester.

    Reduction: 2-Benzoylamino-benzoic acid.

    Substitution: Various substituted benzoylamino-benzoic acid derivatives.

Scientific Research Applications

2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylamino-benzoic acid: Lacks the nitro-phenyl-oxo-ethyl ester group.

    2-(3-Nitro-phenyl)-2-oxo-ethyl benzoate: Lacks the benzoylamino group.

    Benzoylamino-benzoic acid derivatives: Various derivatives with different substituents on the benzoylamino or benzoic acid moieties.

Uniqueness

2-{3-nitrophenyl}-2-oxoethyl 2-(benzoylamino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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